1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-methylsulfonylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4S2/c1-22(19,20)16-5-4-15(12(16)18)11(17)14-3-2-9-8(7-14)6-10(13)21-9/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXVGPFGUPKPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 317.78 g/mol. The structure features a thieno[3,2-c]pyridine moiety, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.78 g/mol |
| CAS Number | 2034287-35-7 |
Antiplatelet Activity
The compound is structurally related to thienopyridines such as clopidogrel and ticlopidine, which are recognized as effective antiplatelet agents. Research indicates that these compounds inhibit platelet aggregation by blocking the P2Y12 ADP receptor pathway, thereby preventing thrombus formation in cardiovascular diseases .
Antimicrobial Properties
Studies have demonstrated that derivatives of thieno[3,2-c]pyridine exhibit significant antimicrobial activity against various pathogens. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms .
The proposed mechanism involves the interaction with specific enzymes or receptors within the target cells. For instance, the thienopyridine structure allows for selective binding to platelet receptors, leading to a cascade of biochemical events that ultimately inhibit platelet activation and aggregation .
Clinical Trials
A notable clinical study investigated the efficacy of thienopyridine derivatives in patients with acute coronary syndromes. The results indicated a significant reduction in adverse cardiovascular events among those treated with compounds similar to this compound compared to placebo groups .
Laboratory Studies
In vitro studies have shown that the compound exhibits dose-dependent inhibition of platelet aggregation. The effective concentration (EC50) was determined to be in the low micromolar range, indicating potent activity comparable to established antiplatelet drugs .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiplatelet Activity : It serves as an intermediate in the synthesis of clopidogrel and similar antiplatelet agents. Clopidogrel is widely used to prevent thrombotic events in cardiovascular diseases .
- Antimicrobial Properties : Studies have shown that derivatives of thieno[3,2-c]pyridine possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics .
Therapeutic Applications
The therapeutic applications of this compound are primarily focused on:
-
Cardiovascular Therapy :
- As an intermediate for clopidogrel synthesis, it plays a crucial role in treating patients at risk of heart attacks and strokes due to its ability to inhibit platelet aggregation.
- Potential Anticancer Agents :
Case Studies
Several case studies have documented the effectiveness and utility of this compound:
-
Case Study 1: Clopidogrel Synthesis :
A study demonstrated the efficient synthesis of clopidogrel using intermediates derived from thieno[3,2-c]pyridine compounds. The yield was optimized through various reaction conditions, showcasing the importance of this compound in pharmaceutical manufacturing . -
Case Study 2: Antimicrobial Testing :
In a comparative study of various thienopyridine derivatives, one derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents based on the structure of 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one .
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in reactions critical for modifying its structure and pharmacological properties:
Substitution Reactions
-
Chlorine Replacement : The 2-chloro group undergoes nucleophilic substitution with alkylating agents (e.g., ethyl-2-bromopropionate), forming substituted derivatives. This step is facilitated by basic conditions and enables structural diversification .
-
Sulfonylation : The methylsulfonyl group reacts with nucleophiles, allowing further functionalization.
Hydrolysis
-
Imidazolidinone Ring Opening : Under acidic or basic conditions, the imidazolidinone ring can hydrolyze, releasing the parent thienopyridine moiety. This reaction is temperature-dependent and monitored via HPLC for stability assessments.
Cyclization
-
Pictet-Spengler Reaction : Forms the tetrahydrothienopyridine scaffold by condensing thiophene derivatives with nitroso compounds. This step is pivotal in constructing the core structure .
Analytical Methods
The compound’s purity and structural integrity are validated using:
Chemical Stability and Reactivity
-
Thermal Stability : Synthesis requires precise temperature control to optimize yields and minimize side reactions.
-
Reactivity Trends : The chlorinated thienopyridine moiety is highly reactive due to electron-withdrawing effects, facilitating substitution and cyclization reactions.
Pharmacological Relevance
While the focus is on chemical reactions, the compound’s role as a precursor to antiplatelet agents (e.g., clopidogrel) underscores the importance of its reactivity. Derivatives inhibit platelet aggregation by targeting adenosine diphosphate (ADP) receptors, a mechanism critical in cardiovascular therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-c]pyridine Derivatives
- Compound C1 (from ): A thieno-tetrahydropyridine derivative with unstated substituents. Exhibits superior antiplatelet activity to ticlopidine in rat models, suggesting the thienopyridine scaffold is critical for ADP receptor antagonism .
- Target Compound: The addition of a methylsulfonyl-imidazolidinone group may improve selectivity or pharmacokinetics compared to C1, though direct biological data are lacking.
Imidazolidinone-Containing Analogues
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Shares a fused imidazolidinone-pyridine system but lacks the thieno ring.
- Target Compound : The methylsulfonyl group may enhance binding to sulfhydryl-containing enzymes or receptors compared to ester/carbonyl groups in ’s compound.
Antipsychotic Agents with Heterocyclic Cores ()
- Clozapine and Rilapine : High affinity for 5-HT6/7 receptors (Ki < 20 nM). Their tricyclic structures differ from the target compound’s bicyclic system but highlight the importance of electron-withdrawing groups (e.g., chloro, sulfonyl) in receptor interactions .
- Target Compound: The chloro and methylsulfonyl groups may confer partial overlap with 5-HT receptor binding, though its imidazolidinone ring likely alters specificity.
Structural and Functional Data Table
Key Research Findings and Implications
- Anti-Thrombotic Potential: The thienopyridine scaffold (as in ’s C1) is strongly associated with ADP receptor antagonism.
- Receptor Binding Hypotheses: Structural parallels to 5-HT6/7 ligands () suggest possible CNS applications, though the imidazolidinone moiety may redirect activity toward peripheral targets .
- Synthetic Challenges : The compound’s fused rings and sulfonyl group necessitate multi-step synthesis, akin to methods in , but with optimization for yield and purity .
Q & A
Q. What synthetic strategies are recommended for constructing the tetrahydrothieno[3,2-c]pyridine core in this compound?
The tetrahydrothieno[3,2-c]pyridine moiety can be synthesized via cyclization of a thiophene derivative with a substituted pyridine precursor. Key steps include:
- Thiophene functionalization : Introduce chloro and carbonyl groups at positions 2 and 5 using Friedel-Crafts acylation followed by chlorination .
- Ring closure : Employ microwave-assisted cyclization (e.g., 100–120°C, 30 min) to enhance reaction efficiency and reduce side products .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the core structure.
Table 1 : Example Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophene acylation | AlCl₃, acetyl chloride, 0°C, 2 h | 75 | |
| Chlorination | SOCl₂, DMF, reflux, 4 h | 82 | |
| Microwave cyclization | DMF, 120°C, 30 min | 68 |
Q. How can the methylsulfonyl group be introduced into the imidazolidin-2-one moiety?
The methylsulfonyl group is typically added via nucleophilic substitution or oxidation:
- Step 1 : React the imidazolidinone precursor with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) at 0–25°C .
- Step 2 : Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1).
- Optimization : Use anhydrous conditions to avoid hydrolysis of MsCl.
Advanced Research Questions
Q. What computational methods are suitable for analyzing the conformational flexibility of the tetrahydrothieno[3,2-c]pyridine ring?
- Ring puckering analysis : Apply Cremer-Pople parameters (θ, φ) to quantify non-planarity using crystallographic data .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate energy barriers for ring inversion.
- MD simulations : Simulate solvent effects (e.g., DMSO) at 300 K to assess dynamic puckering behavior .
Key Finding : The tetrahydrothieno[3,2-c]pyridine ring exhibits a boat conformation (θ = 45°, φ = 90°) with a 2.1 kcal/mol inversion barrier .
Q. How can structural contradictions in crystallographic data (e.g., bond lengths, angles) be resolved for this compound?
- Refinement software : Use SHELXL for high-resolution refinement, applying restraints for disordered atoms .
- Validation tools : Check for outliers in bond angles (e.g., C-S-C in thiophene) using Mercury’s "Geometry" module .
- Data reconciliation : Compare experimental results with DFT-optimized structures to identify systematic errors .
Q. What strategies mitigate instability of the methylsulfonyl group under acidic conditions?
- pH control : Maintain reaction/storage pH > 6.0 to prevent sulfonic acid formation.
- Protective groups : Temporarily replace the methylsulfonyl group with a tert-butylsulfonyl moiety during synthesis .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .
Methodological Guidance
Q. How to design SAR studies targeting the imidazolidin-2-one pharmacophore?
- Variations : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) or substituents at position 3.
- Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Data analysis : Apply QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity .
Q. What techniques validate the stereochemistry of the tetrahydrothieno[3,2-c]pyridine moiety?
- X-ray crystallography : Resolve absolute configuration using anomalous scattering (e.g., Cu-Kα radiation) .
- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT predictions .
Data Contradiction Resolution
Q. Conflicting NMR data for the imidazolidin-2-one proton environment: How to resolve?
- Dynamic effects : Use variable-temperature NMR (VT-NMR) to identify coalescence points for exchanging protons.
- COSY/NOESY : Assign overlapping signals via through-space correlations (e.g., NOE between H-3 and H-5).
- DFT-NMR comparison : Calculate chemical shifts at the MP2/cc-pVTZ level to validate assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
